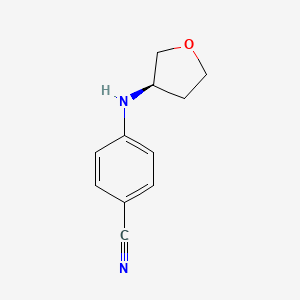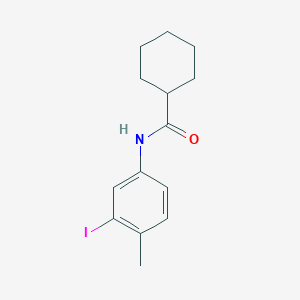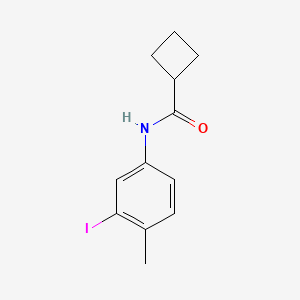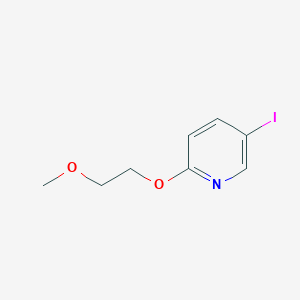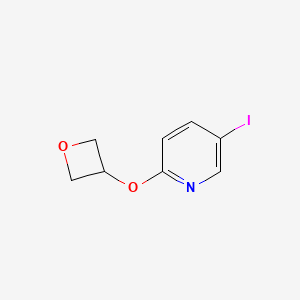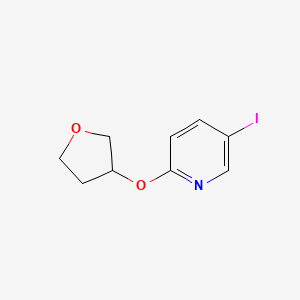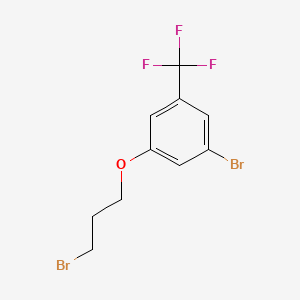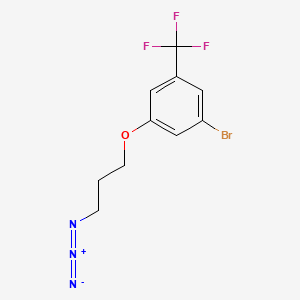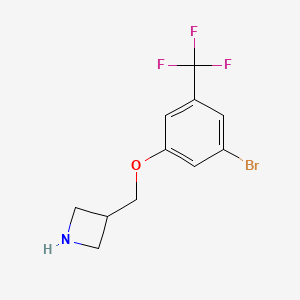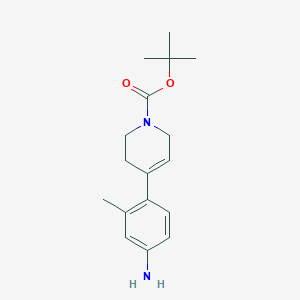
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines It features a Boc-protected tetrahydropyridine ring attached to a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline typically involves the following steps:
Protection of the amine group: The starting material, 4-pyridylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming 1-Boc-4-pyridylamine.
Reduction: The protected pyridylamine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a tetrahydropyridine ring.
Substitution: The resulting 1-Boc-1,2,3,6-tetrahydro-4-pyridylamine is then reacted with 3-bromoaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized back to the pyridine ring under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Reduction: 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylamine.
Substitution: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-nitroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-chloroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-fluoroaniline
Uniqueness
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-7,11H,8-10,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIUBSLZPUMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
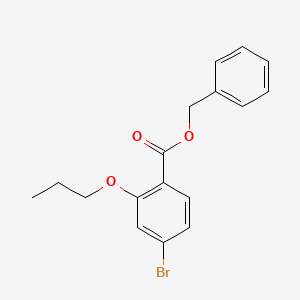
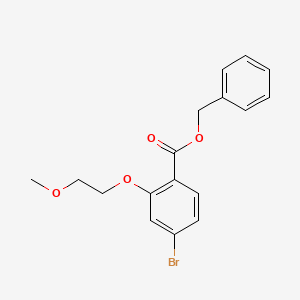
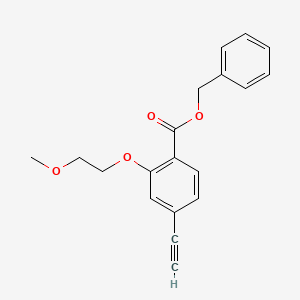
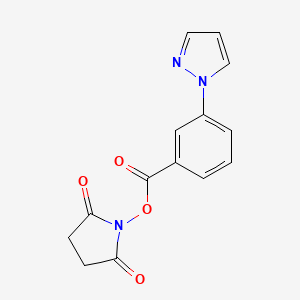
![4-[[(3R)-oxolan-3-yl]amino]benzoic acid](/img/structure/B8213892.png)
